Kinase Inhibitory Activity: 5-Substituted Pyrazolo[3,4-c]pyridines Exhibit Potent GSK3α/β and CLK1 Inhibition, in Contrast to Inactive 7-Substituted Analogues
In a panel of protein kinase assays, 5-substituted pyrazolo[3,4-c]pyridine derivatives (e.g., 14c, 14e) demonstrated potent inhibition of GSK3α/β, CLK1, and DYRK1A with IC50 values ranging from 0.4 to 7 µM. In contrast, the corresponding 7-substituted analogues exhibited no activity (IC50 >10 µM) against the same kinases [1]. This stark difference underscores the critical role of the 5-position for kinase engagement and validates the selection of a 5-chloro building block for constructing active kinase inhibitor libraries.
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5-substituted derivative 14c: GSK3α/β IC50 = 0.5 µM; 14e: GSK3α/β IC50 = 0.4 µM, CLK1 IC50 = 1.1 µM, DYRK1A IC50 = 4 µM |
| Comparator Or Baseline | 7-substituted pyrazolo[3,4-c]pyridines: IC50 >10 µM against all tested kinases |
| Quantified Difference | >20-fold improvement in GSK3α/β potency for 5-substituted vs. 7-substituted scaffolds |
| Conditions | In vitro kinase inhibition assays against human (Hs) and rodent (Mm, Rn, Ssc) kinases; 6-BIO used as reference inhibitor. |
Why This Matters
This evidence confirms that the 5-substituted scaffold is a privileged chemotype for kinase inhibition, making the 5-chloro carboxylic acid a strategic starting material for medicinal chemistry programs targeting GSK3, CLK1, and DYRK1A, which are implicated in Alzheimer's disease, cancer, and other pathologies.
- [1] Sklepari M, Lougiakis N, Papastathopoulos A, et al. Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chem Pharm Bull (Tokyo). 2017;65(1):66-81. Table 1. doi:10.1248/cpb.c16-00704 View Source
